molecular formula C9H5ClO2S2 B6255960 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid CAS No. 3339-84-2

5'-chloro-[2,2'-bithiophene]-5-carboxylic acid

Cat. No. B6255960
CAS RN: 3339-84-2
M. Wt: 244.7
InChI Key:
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Description

5-Chloro-[2,2'-bithiophene]-5-carboxylic acid (5-CBA) is a small organic molecule containing a five-membered ring structure containing two sulfur atoms. It is a colorless solid at room temperature and is soluble in organic solvents. 5-CBA is an important building block for the synthesis of a variety of materials, including polymers, dyes, and drugs. It is also used in the synthesis of other compounds, such as polythiophenes, polythiophenols, and polythiophene-based polymers.

Scientific Research Applications

5'-chloro-[2,2'-bithiophene]-5-carboxylic acid is a versatile molecule used in a variety of scientific research applications. It has been used to synthesize polythiophenes, polythiophenols, and polythiophene-based polymers. It has also been used to synthesize dyes and drugs, and to study the photophysical and electrochemical properties of these materials. In addition, 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid has been used in the development of sensors and bioelectronic devices.

Mechanism of Action

The mechanism of action of 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid is not well understood. However, it is known that the molecule can interact with other molecules, such as proteins and enzymes, to form complexes. These complexes can then interact with other molecules, such as DNA, to induce changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid are not yet fully understood. However, it has been shown to interact with a variety of proteins, enzymes, and DNA. These interactions can lead to changes in the structure and activity of these molecules, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is a versatile molecule that can be used in a variety of research applications. However, there are several limitations to using 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid in lab experiments. These include its low solubility in water, its limited stability, and its potential to form complexes with other molecules.

Future Directions

There are several potential future directions for research involving 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid. These include further studies of its biochemical and physiological effects, its potential use in drug development, and its potential use in the development of sensors and bioelectronic devices. Additionally, further research could be conducted to better understand the mechanism of action of 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid and its potential applications in materials science.

Synthesis Methods

5'-chloro-[2,2'-bithiophene]-5-carboxylic acid can be synthesized by the reaction of 5-chloro-2,2'-bithiophene-2-carboxylic acid with thiophene-2-carboxylic acid in the presence of a base. This reaction is usually carried out in an organic solvent such as dichloromethane. The reaction proceeds by the formation of an anion from the 5-chloro-2,2'-bithiophene-2-carboxylic acid and the deprotonation of the thiophene-2-carboxylic acid. The anion then reacts with the thiophene-2-carboxylic acid to form the desired 5'-chloro-[2,2'-bithiophene]-5-carboxylic acid product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5'-chloro-[2,2'-bithiophene]-5-carboxylic acid' involves the chlorination of 2,2'-bithiophene followed by carboxylation of the resulting product.", "Starting Materials": [ "2,2'-bithiophene", "Chlorine gas", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Chlorination of 2,2'-bithiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chloro-2,2'-bithiophene.", "Preparation of sodium phenoxide by reacting sodium hydroxide with 2,2'-bithiophene in ethanol.", "Addition of 5-chloro-2,2'-bithiophene to the sodium phenoxide solution in diethyl ether to form the corresponding carboxylic acid.", "Carbonation of the carboxylic acid using carbon dioxide gas in the presence of water to yield '5'-chloro-[2,2'-bithiophene]-5-carboxylic acid'." ] }

CAS RN

3339-84-2

Product Name

5'-chloro-[2,2'-bithiophene]-5-carboxylic acid

Molecular Formula

C9H5ClO2S2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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